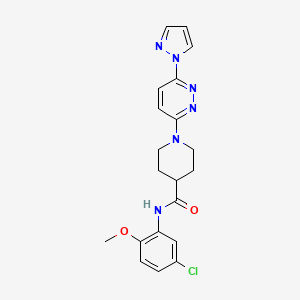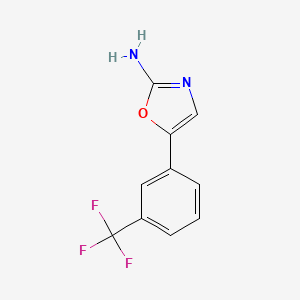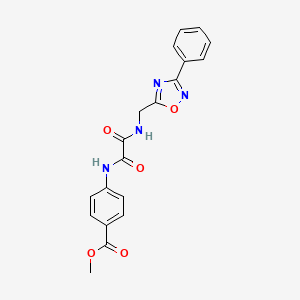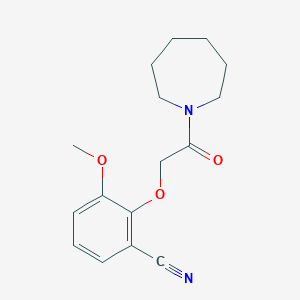
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide, is a complex molecule that appears to be a derivative of pyrazole-based compounds. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrazole derivatives, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving multiple steps and reactions. In the first paper, the authors describe the synthesis of a 1H-pyrazole-3-carboxamide derivative through the reaction of an acid chloride with 2,3-diaminopyridine, yielding a good product yield of 69% . This suggests that similar methods could potentially be applied to synthesize the compound , with the appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which is a five-membered ring containing nitrogen atoms. The papers provided do not directly analyze the molecular structure of the specific compound mentioned, but they do discuss the characterization of related compounds using spectroscopic methods such as 1H NMR, 13C NMR, Mass, and IR spectral studies . These techniques would likely be applicable for analyzing the molecular structure of the compound as well.
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can lead to various products depending on the reaction conditions. For instance, the first paper reports that a different product was formed when the reaction was carried out in the presence of a base in benzene for 5 hours . This indicates that the compound could also undergo different reactions leading to various products, which would need to be explored experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. The second paper mentions that the synthesized pyrazole chalcone hybrids exhibited moderate to good antibacterial, anti-inflammatory, and antioxidant activities . This suggests that the compound may also possess similar biological activities, which could be confirmed through experimental evaluations. Additionally, molecular docking studies with the cyclooxygenase enzyme were performed to understand the probable binding model, which could be relevant for the compound if it shares structural similarities with the studied hybrids .
Wissenschaftliche Forschungsanwendungen
Synthesis and Analgesic Activities
- Derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, which are structurally similar to the compound , have shown promising analgesic and antiparkinsonian activities. This implies potential therapeutic applications of related pyridine derivatives in pain management and Parkinson's disease treatment (Amr, Maigali, & Abdulla, 2008).
Molecular Interaction Studies
- Studies on molecular interaction involving similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have provided insights into their binding mechanisms with receptors like the CB1 cannabinoid receptor. Such research is crucial for understanding the pharmacodynamics of these compounds (Shim et al., 2002).
Cytotoxicity Studies
- The study of cytotoxicity of pyrazole and pyrazolopyrimidine derivatives, which are structurally related to the compound, offers valuable data on their potential as chemotherapeutic agents. Research in this area explores their effectiveness against cancer cells, such as Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
G Protein-Biased Dopaminergics
- Incorporation of pyrazolo[1,5-a]pyridine heterocyclic appendage, a related structure, in dopamine receptor partial agonists demonstrates the potential of these compounds in the development of novel therapeutics for mental disorders like schizophrenia (Möller et al., 2017).
Molecular Docking and Antimicrobial Activity
- New pyridine and fused pyridine derivatives, sharing a similar structural framework, have been studied for their binding energies against target proteins and antimicrobial properties. This research is essential for developing new antimicrobial agents (Flefel et al., 2018).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-29-17-4-3-15(21)13-16(17)23-20(28)14-7-11-26(12-8-14)18-5-6-19(25-24-18)27-10-2-9-22-27/h2-6,9-10,13-14H,7-8,11-12H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOOFZSWKZLWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(4-Methoxyphenyl)-4-(3-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidine](/img/structure/B3009376.png)
![6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009377.png)

![(Z)-3-[4-(Azepan-1-yl)phenyl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3009380.png)




![4-Methyl-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole-2-ylamine](/img/structure/B3009390.png)
![2-Bromo-5-chloro-N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B3009391.png)